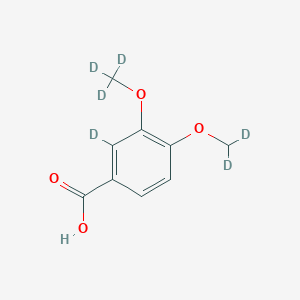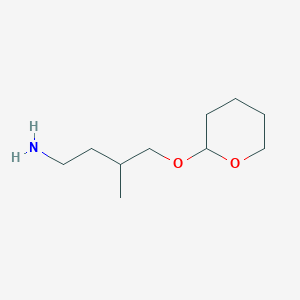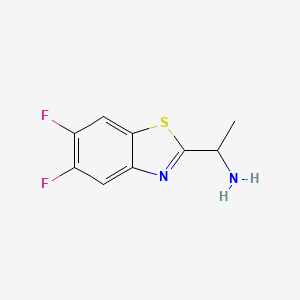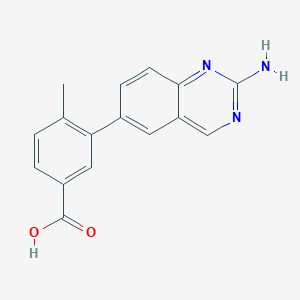
1-(4-Bromo-2-fluorophenyl)-1h-pyrrole-2-carboxaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromo-2-fluorophenyl)-1h-pyrrole-2-carboxaldehyde is an organic compound that belongs to the class of pyrrole derivatives It is characterized by the presence of a bromine and fluorine atom on the phenyl ring and a carboxaldehyde group attached to the pyrrole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-2-fluorophenyl)-1h-pyrrole-2-carboxaldehyde typically involves the reaction of 4-bromo-2-fluoroaniline with a suitable pyrrole derivative under specific conditions. One common method involves the use of a Vilsmeier-Haack reaction, where the aniline derivative is reacted with a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the carboxaldehyde group onto the pyrrole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Bromo-2-fluorophenyl)-1h-pyrrole-2-carboxaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in appropriate solvents.
Major Products Formed
Oxidation: 1-(4-Bromo-2-fluorophenyl)-1h-pyrrole-2-carboxylic acid.
Reduction: 1-(4-Bromo-2-fluorophenyl)-1h-pyrrole-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(4-Bromo-2-fluorophenyl)-1h-pyrrole-2-carboxaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of specialty chemicals and advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(4-Bromo-2-fluorophenyl)-1h-pyrrole-2-carboxaldehyde involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Bromo-2-fluorophenyl)ethanone: Similar structure but with an ethanone group instead of a pyrrole ring.
4-Bromo-2-fluorobiphenyl: Similar structure but with a biphenyl core instead of a pyrrole ring.
4-Alkyl-1-(5-fluoro-3-phenyl-1h-indole-2-carbonyl)thiosemicarbazide: Contains a fluorophenyl group but with different functional groups and core structure.
Uniqueness
1-(4-Bromo-2-fluorophenyl)-1h-pyrrole-2-carboxaldehyde is unique due to the combination of its bromine and fluorine substituents on the phenyl ring and the presence of a carboxaldehyde group on the pyrrole ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propiedades
Número CAS |
383136-24-1 |
|---|---|
Fórmula molecular |
C11H7BrFNO |
Peso molecular |
268.08 g/mol |
Nombre IUPAC |
1-(4-bromo-2-fluorophenyl)pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C11H7BrFNO/c12-8-3-4-11(10(13)6-8)14-5-1-2-9(14)7-15/h1-7H |
Clave InChI |
RQPFFMDRBVXCEK-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(C(=C1)C=O)C2=C(C=C(C=C2)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Thieno[3,4-b]oxanthrene](/img/structure/B13962313.png)

![2-[(2-Amino-1,3-benzothiazol-4-yl)oxy]ethan-1-ol](/img/structure/B13962318.png)

![2-Fluoro-5,8,11-trimethyl-5,6,11,12-tetrahydrodibenzo[b,f][1,5]diazocine](/img/structure/B13962334.png)
![Ethyl 5-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxylate](/img/structure/B13962337.png)


![5,10-dibromo-3,6,9,12-tetrazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B13962371.png)



